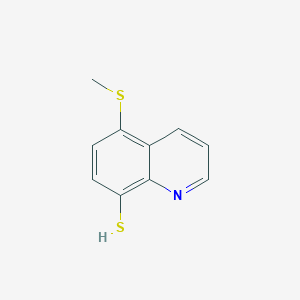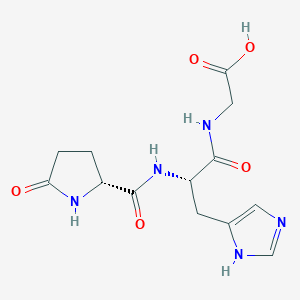
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with 2-hydroxybenzoic acid under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid can be compared with similar compounds such as:
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl)benzoic acid: This compound has a similar structure but contains a sulfanyl group instead of an oxy group, which can alter its chemical reactivity and biological activity.
2-(2,5-Dioxo-1-p-tolylpyrrolidin-3-yl)sulfanyl)benzoic acid: This compound features a p-tolyl group, which can influence its steric and electronic properties, leading to different applications and effects.
Properties
CAS No. |
192509-73-2 |
|---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H13NO5/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22) |
InChI Key |
DOAWQJALJQZTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
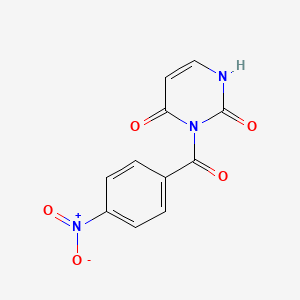
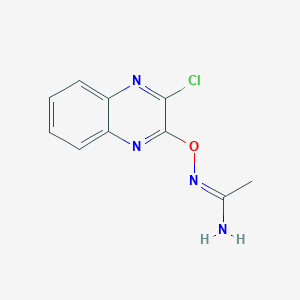
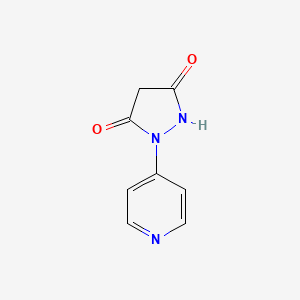
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
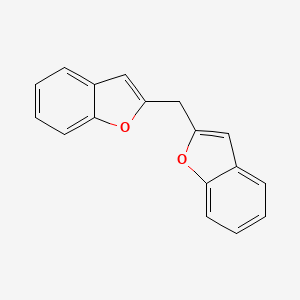


![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
